An In-depth Technical Guide to the Synthesis and Purification of Sodium Diphenylamine-4-sulfonate
An In-depth Technical Guide to the Synthesis and Purification of Sodium Diphenylamine-4-sulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of sodium diphenylamine-4-sulfonate, a compound of significant interest in various chemical and pharmaceutical applications. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Sodium diphenylamine-4-sulfonate, with the chemical formula C₁₂H₁₀NNaO₃S, is a redox indicator commonly used in titrations. Its distinct color change from colorless in its reduced form to violet in its oxidized state makes it a valuable analytical reagent. Beyond its use as an indicator, it also finds applications in the synthesis of various organic compounds. This guide will delve into the primary synthetic routes and purification strategies for obtaining high-purity sodium diphenylamine-4-sulfonate.
Synthesis of Sodium Diphenylamine-4-sulfonate
The most common and industrially practiced method for the synthesis of sodium diphenylamine-4-sulfonate involves the sulfonation of diphenylamine (B1679370), followed by conversion to its sodium salt. A key intermediate in this process is the barium salt of diphenylamine-4-sulfonic acid.
Core Synthesis Pathway: Sulfonation of Diphenylamine and Formation of the Barium Salt Intermediate
The initial step involves the electrophilic aromatic substitution of diphenylamine with concentrated sulfuric acid. This reaction is typically carried out at elevated temperatures to promote the formation of the sulfonic acid derivative. The subsequent addition of a barium salt, such as barium hydroxide (B78521), serves to precipitate the less soluble barium diphenylamine-4-sulfonate, which can then be isolated and purified.
Experimental Protocol: Synthesis of Diphenylamine-4-sulfonic Acid Barium Salt
This large-scale laboratory protocol outlines the synthesis of the barium salt intermediate.
Materials:
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Diphenylamine
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Concentrated Sulfuric Acid
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Water
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Barium Hydroxide Solution (20 wt%)
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Sodium Carbonate Solution (10 wt%)
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Solid Barium Chloride
Procedure:
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Sulfonation: In a suitable reaction vessel, combine diphenylamine and concentrated sulfuric acid. Heat the mixture to 160°C under reduced pressure for 1 hour to distill off water formed during the reaction. Monitor the extent of sulfonation. If the reaction is incomplete, continue to distill off water under reduced pressure.
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Hydrolysis and Precipitation: After completion of the sulfonation, add water to the reaction mixture and heat at 125°C for 20 minutes to facilitate hydrolysis. Subsequently, pour the reaction mixture into a larger volume of water and heat to boiling. Add a 20 wt% solution of barium hydroxide to precipitate the barium diphenylamine-4-sulfonate.
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Filtration and Washing: Filter the precipitate and wash the filter cake with hot water. Combine the filtrates.
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Purification of the Barium Salt: Heat the combined filtrate to 80-90°C and adjust the pH to 6-7 with a 10 wt% sodium carbonate solution. Filter the hot solution to remove any precipitates. To the filtrate, add solid barium chloride and then cool the solution to 5-10°C to crystallize the barium diphenylamine-4-sulfonate.
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Isolation and Drying: Filter the crystalline product, wash with cold water to remove chloride ions, and dry in a vacuum oven at 80-100°C.
Logical Workflow for the Synthesis of Barium Diphenylamine-4-sulfonate
Caption: Workflow for the synthesis and purification of barium diphenylamine-4-sulfonate.
Conversion to Sodium Diphenylamine-4-sulfonate
The conversion of the intermediate diphenylamine-4-sulfonic acid or its barium salt to the desired sodium salt is a crucial step. This is typically achieved by reacting the sulfonic acid with a sodium base, such as sodium hydroxide or sodium carbonate.
Experimental Protocol: Conversion of Diphenylamine-4-sulfonic Acid to Sodium Salt
General Procedure:
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Suspend diphenylamine-4-sulfonic acid in water.
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Slowly add a solution of sodium hydroxide or sodium carbonate while stirring until the sulfonic acid is completely dissolved and the pH of the solution is neutral.
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The resulting solution contains sodium diphenylamine-4-sulfonate. This solution can then be subjected to purification steps.
Purification of Sodium Diphenylamine-4-sulfonate
Achieving high purity is essential for the application of sodium diphenylamine-4-sulfonate, particularly in analytical and pharmaceutical contexts. Recrystallization is a common and effective method for purifying solid organic compounds.
Recrystallization
The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization of Sodium Diphenylamine-4-sulfonate
A specific, detailed protocol for the recrystallization of sodium diphenylamine-4-sulfonate is not explicitly detailed in the searched literature. However, based on the general principles of recrystallization for aryl sulfonic acid salts, the following procedure can be adapted.[1]
Materials:
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Crude Sodium Diphenylamine-4-sulfonate
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Suitable solvent (e.g., water, ethanol-water mixture)
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Activated Carbon (optional)
Procedure:
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Solvent Selection: Determine a suitable solvent or solvent system in which sodium diphenylamine-4-sulfonate has high solubility at elevated temperatures and low solubility at room temperature or below. Water is a likely candidate given the ionic nature of the salt.
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Dissolution: In a flask, add the crude sodium diphenylamine-4-sulfonate to a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystallization.
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Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in an oven or desiccator to a constant weight.
Logical Workflow for Recrystallization
Caption: General workflow for the purification of sodium diphenylamine-4-sulfonate by recrystallization.
Quantitative Data
Precise quantitative data is crucial for process optimization and reproducibility. The following tables summarize key parameters for the synthesis and properties of sodium diphenylamine-4-sulfonate.
Table 1: Reaction Conditions for the Synthesis of Barium Diphenylamine-4-sulfonate Intermediate
| Parameter | Value |
| Reactants | |
| Diphenylamine | 8 kg |
| Concentrated Sulfuric Acid | 5-10 L |
| Barium Hydroxide Solution (20 wt%) | 80-100 kg |
| Sulfonation | |
| Temperature | 160°C |
| Duration | 1 hour (or until completion) |
| Pressure | Reduced |
| Hydrolysis | |
| Temperature | 125°C |
| Duration | 20 minutes |
| Purification | |
| Crystallization Temperature | 5-10°C |
| Drying Temperature | 80-100°C (vacuum) |
Table 2: Physical and Chemical Properties of Sodium Diphenylamine-4-sulfonate [2]
| Property | Value |
| Molecular Formula | C₁₂H₁₀NNaO₃S |
| Molar Mass | 273.28 g/mol |
| Appearance | Off-white to beige or light gray crystalline powder |
| Melting Point | >300°C |
| Solubility in Water | 820 g/L |
| pH (10 g/L in H₂O at 20°C) | 5.7 |
Table 3: Purity Specifications for Commercial Sodium Diphenylamine-4-sulfonate [3]
| Parameter | Specification |
| Purity (by HPLC) | >97.0% |
Alternative Synthesis Strategies
While the sulfonation of diphenylamine with sulfuric acid is the most established method, other sulfonation reagents can be employed.
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Sulfur Trioxide (SO₃): The use of sulfur trioxide, often in a complex with a Lewis base like pyridine (B92270) or dioxane, can offer a more controlled and sometimes milder sulfonation reaction.
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Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfonating agent that reacts readily with aromatic compounds. However, it is highly corrosive and reacts violently with water, requiring careful handling.
The choice of sulfonation agent can influence the reaction conditions, yield, and impurity profile of the final product.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of sodium diphenylamine-4-sulfonate. The primary synthetic route via the sulfonation of diphenylamine and the formation of a barium salt intermediate has been outlined with a comprehensive experimental protocol. The subsequent conversion to the sodium salt and its purification by recrystallization have also been discussed. The provided quantitative data and process workflows offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical compound. Further optimization of the conversion and recrystallization steps could lead to improved yields and purity, enhancing its utility in various scientific and industrial fields.
